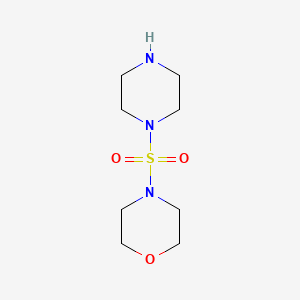

4-(Piperazine-1-sulfonyl)-morpholine

Description

Significance of Sulfonamide Linkages in Organic and Medicinal Chemistry

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of sulfa drugs, the first broadly effective antimicrobials. mdpi.com This functional group is prized for its chemical stability and its ability to act as a versatile scaffold in drug design. mdpi.com The sulfonamide moiety is a key feature in a wide array of approved drugs, demonstrating its broad therapeutic utility. mdpi.com

Its significance stems from several key properties:

Bioisostere: The sulfonamide group can act as a bioisostere of amides and carboxylic acids, allowing chemists to modify a molecule's properties while retaining its ability to interact with biological targets. mdpi.com

Diverse Biological Activities: Compounds containing sulfonamide linkages have demonstrated a vast range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. mdpi.commdpi.com

Enzyme Inhibition: They are particularly effective as enzyme inhibitors, notably targeting carbonic anhydrase. mdpi.com

Role of Piperazine (B1678402) and Morpholine (B109124) Moieties as Privileged Scaffolds in Bioactive Compounds

Both piperazine and morpholine are six-membered heterocyclic rings that are considered "privileged structures" in medicinal chemistry. scispace.comresearchgate.net This designation means they are frequently found in biologically active compounds and can interact with a variety of biological targets. scispace.com

Piperazine is a symmetrical ring containing two nitrogen atoms. Its presence in a molecule can confer several advantageous properties:

It is a common building block in drugs with diverse applications, including antipsychotic, antidepressant, antihistamine, and anticancer agents. scispace.comnih.gov

The two nitrogen atoms provide sites for substitution, allowing for the creation of extensive libraries of compounds for screening. jocpr.com

It can improve the aqueous solubility and pharmacokinetic profile of a drug candidate.

Morpholine contains both an amine and an ether functional group. researchgate.net This heterocycle is also a key component in many pharmaceuticals and agrochemicals. researchgate.netscbt.comresearchgate.net

The morpholine ring is found in drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib. nih.gov

It is considered a versatile synton in medicinal chemistry due to its well-balanced lipophilic-hydrophilic properties. mdpi.com

Like piperazine, it can be modified to fine-tune the biological activity and physical properties of a compound. scbt.com

Overview of the 4-(Piperazine-1-sulfonyl)-morpholine Core Structure in Chemical Research

Despite the prominence of its individual components, the specific compound this compound is not extensively detailed in peer-reviewed research literature as a standalone bioactive agent. Instead, its primary role appears to be that of a chemical intermediate or a building block for constructing more complex molecules. It is commercially available from various chemical suppliers, often in its hydrochloride salt form, which underscores its utility in synthesis. The core structure presents a reactive secondary amine on the piperazine ring, which is an ideal site for further chemical modification to build a library of derivatives.

Contextualizing the Compound within Related Sulfonyl Piperazine and Morpholine Derivatives

The potential of the this compound framework can be understood by examining related, well-studied derivatives. The combination of a sulfonyl group with either a piperazine or a morpholine ring has yielded numerous compounds with significant biological activities.

For example, piperazine sulfonamide derivatives have been investigated as potential treatments for type 2 diabetes by acting as inhibitors of enzymes like α-amylase and DPP-4. mdpi.com Other studies have explored sulfonyl piperazine derivatives for their antimicrobial and antifungal properties. jocpr.com Similarly, novel series of N-arylpiperazine compounds containing a sulfonamide linker have been designed as potential ligands for dopamine (B1211576) receptors, targeting neurodegenerative diseases. mdpi.com The hybridization of a benzene (B151609) sulfonamide with piperazine has also produced compounds with high antioxidant capacity and various enzyme inhibition activities.

On the other hand, derivatives incorporating a morpholine ring attached to a sulfonyl group have also shown promise. For instance, 6-morpholino-9-sulfonylpurine derivatives have demonstrated antiproliferative activity against human cancer cell lines. The synthesis of various morpholine-containing sulfonamides is a recurring theme in the search for new pharmacologically active agents.

| Derivative Class | Associated Biological Activity |

| Piperazine Sulfonamides | Antidiabetic (DPP-4, α-amylase inhibition) mdpi.com |

| Sulfonyl Piperazines | Antimicrobial, Antifungal jocpr.com |

| N-Arylpiperazine Sulfonamides | Dopamine Receptor Ligands mdpi.com |

| 6-Morpholino-9-sulfonylpurines | Anticancer (Antiproliferative) |

Research Gaps and Opportunities Pertaining to the this compound Framework

The most significant research gap concerning this compound is the lack of published studies on its own biological activity. While it is available as a synthetic building block, its potential as a pharmacophore in its own right remains largely unexplored.

This gap presents clear opportunities for future research:

Synthesis of Derivative Libraries: The free secondary amine on the piperazine ring is an ideal handle for synthetic elaboration. A library of novel compounds could be generated by reacting this compound with various electrophiles, such as alkyl halides, acyl chlorides, or isocyanates.

Biological Screening: Drawing inspiration from the activities of related sulfonyl piperazine and morpholine compounds, these new derivatives could be screened for a wide range of biological activities, including anticancer, antidiabetic, antimicrobial, and neurological effects. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives would allow for the development of SAR studies. This would help to identify which chemical modifications lead to potent and selective biological activity, providing a roadmap for designing more effective therapeutic candidates based on this scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylsulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3S/c12-15(13,10-3-1-9-2-4-10)11-5-7-14-8-6-11/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOAAJLZOUGPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Piperazine 1 Sulfonyl Morpholine

Established Synthetic Pathways for the 4-(Piperazine-1-sulfonyl)-morpholine Core

The most direct and established method for constructing the this compound core involves the reaction of a piperazine (B1678402) nucleophile with a morpholine-derived sulfonyl chloride electrophile. This approach is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Reaction Mechanisms and Conditions for Sulfonyl Chloride-Mediated Formations

The fundamental reaction for the synthesis of this compound is the coupling of piperazine with morpholine-4-sulfonyl chloride. The mechanism proceeds through a nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include tertiary amines such as triethylamine or inorganic bases like potassium carbonate. The choice of solvent is crucial and is often a polar aprotic solvent like dichloromethane (DCM) or a protic solvent such as ethanol.

A plausible synthetic route is as follows:

Formation of Morpholine-4-sulfonyl chloride: Morpholine (B109124) is reacted with sulfuryl chloride (SO₂Cl₂) to generate the key intermediate, morpholine-4-sulfonyl chloride. This reaction is typically performed in a solvent like dichloromethane at reduced temperatures to control the exothermic reaction.

Reaction with Piperazine: The synthesized morpholine-4-sulfonyl chloride is then reacted with piperazine. To favor the mono-sulfonylation of piperazine, it is common to use an excess of piperazine. The reaction is carried out in a suitable solvent in the presence of a base.

A general reaction scheme is depicted below:

Optimization of Reaction Parameters for Yield and Purity

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Several parameters can be adjusted:

Stoichiometry: The molar ratio of the reactants plays a significant role. Using a slight excess of piperazine can help to drive the reaction to completion and minimize the formation of the di-substituted by-product, 1,4-bis(morpholine-4-sulfonyl)piperazine.

Base: The choice and amount of base are important. A non-nucleophilic organic base like triethylamine is often preferred as it is soluble in organic solvents and its hydrochloride salt can be easily removed. The base should be used in at least a stoichiometric amount to neutralize the generated HCl.

Temperature: The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Solvent: The solvent should be inert to the reactants and capable of dissolving them to a reasonable extent. Dichloromethane, chloroform, and tetrahydrofuran are commonly used.

Reaction Time: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Table 1: Hypothetical Optimization of Reaction Conditions

| Entry | Piperazine (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1.0 | 1.1 | DCM | 0 to RT | 65 |

| 2 | 1.5 | 1.1 | DCM | 0 to RT | 78 |

| 3 | 2.0 | 1.1 | DCM | 0 to RT | 85 |

| 4 | 2.0 | 2.2 | DCM | 0 to RT | 87 |

| 5 | 2.0 | 1.1 | THF | 0 to RT | 82 |

This table is illustrative and based on general principles of similar reactions.

Isolation and Purification Techniques for the Compound and its Intermediates

Following the completion of the reaction, a systematic work-up and purification procedure is necessary to isolate the pure this compound.

For the intermediate, Morpholine-4-sulfonyl chloride:

Work-up: The reaction mixture is typically washed with cold water to remove any water-soluble by-products and unreacted starting materials. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.

For the final product, this compound:

Work-up: The reaction mixture is usually quenched with water or an aqueous solution of a mild base. The product is then extracted into an organic solvent. The organic layer is washed with brine to remove any remaining water-soluble impurities and then dried.

Purification: The most common method for purifying the final compound is column chromatography on silica gel. A suitable eluent system, often a mixture of a polar solvent like ethyl acetate or methanol and a non-polar solvent like hexane, is used to separate the desired product from any unreacted starting materials and by-products. Recrystallization from an appropriate solvent system can also be employed to obtain a highly pure product.

Novel Synthetic Approaches and Catalyst Development

While the sulfonyl chloride-mediated route is well-established, modern synthetic chemistry is continually exploring more efficient and environmentally friendly methods.

Green Chemistry Principles in the Synthesis of this compound Derivatives

Applying green chemistry principles to the synthesis of sulfonamides is an area of active research. For a molecule like this compound, this could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods to reduce the amount of reagents needed and to minimize waste generation. For instance, the development of catalysts for the direct sulfonylation of amines without the need for a sulfonyl chloride intermediate would be a significant advancement.

Energy Efficiency: Utilizing methods that reduce energy consumption, such as performing reactions at ambient temperature.

Microwave-Assisted and Other Modern Synthetic Techniques

Modern synthetic techniques can offer significant advantages over traditional methods in terms of reaction times, yields, and purities.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of many organic reactions, including sulfonamide formation. The rapid heating can lead to shorter reaction times and often cleaner reactions with fewer by-products. The synthesis of this compound could potentially be optimized using a microwave reactor, leading to a more efficient process.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, better scalability, and enhanced safety, particularly for exothermic reactions. The synthesis of the target compound could be adapted to a flow process for large-scale production.

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by promoting mass transfer and creating localized hot spots. This technique could be explored to improve the efficiency of the sulfonylation reaction.

Table 2: Comparison of Synthetic Techniques (Hypothetical)

| Technique | Typical Reaction Time | Advantages | Disadvantages |

| Conventional Heating | Several hours | Well-established, simple setup | Long reaction times, potential for side reactions |

| Microwave-Assisted | Minutes to an hour | Rapid, improved yields, cleaner reactions | Requires specialized equipment |

| Flow Chemistry | Continuous | High throughput, excellent control, scalable | Higher initial setup cost |

This table provides a general comparison and is not based on specific experimental data for this compound.

Chemo- and Regioselective Functionalization Strategies

The functionalization of this compound is dominated by the reactivity of the piperazine moiety. The molecule presents two distinct nitrogen atoms within the piperazine ring, but they exhibit different chemical properties. The nitrogen atom directly attached to the sulfonyl group (N-1) is part of a sulfonamide, rendering it significantly less nucleophilic. In contrast, the secondary amine nitrogen (N-4) is a nucleophilic site, allowing for highly regioselective reactions with a wide range of electrophiles.

This inherent difference in reactivity is the cornerstone of chemo- and regioselective functionalization. Reactions such as alkylation, acylation, and arylation can be directed specifically to the N-4 position without affecting the sulfonamide nitrogen or the morpholine ring under typical conditions. Protecting groups are generally not required for the N-1 position due to the deactivating effect of the adjacent sulfonyl group.

Derivatization Strategies for Structural Modification of this compound

Building upon the principles of selective functionalization, various derivatization strategies can be employed to create a library of analogues from the core this compound scaffold. These modifications are crucial for exploring structure-activity relationships in drug discovery programs.

Substitution Reactions on the Piperazine Ring

The secondary amine of the piperazine ring is a versatile handle for introducing a wide array of substituents. Common derivatization reactions include:

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination with aldehydes or ketones. nih.gov Reductive amination is a particularly robust method for creating diverse N-alkyl derivatives.

N-Arylation: The introduction of aryl or heteroaryl groups is typically accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This method is widely used in the synthesis of pharmaceuticals containing the N-arylpiperazine motif.

N-Acylation and Sulfonylation: Reaction with acyl chlorides, acid anhydrides, or coupling with carboxylic acids (using reagents like EDCI) yields N-acyl derivatives. semanticscholar.org Similarly, reaction with various sulfonyl chlorides can introduce a second, different sulfonamide group. mdpi.com

The following table summarizes common strategies for derivatizing the piperazine ring:

| Reaction Type | Reagent Class | Conditions | Product Moiety |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Alkylpiperazine |

| Reductive Amination | Aldehyde (R-CHO) | Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine |

| N-Arylation | Aryl Halide (Ar-X) | Pd Catalyst, Ligand, Base | N-Arylpiperazine |

| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acylpiperazine |

| Carboxylic Acid Coupling | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., EDCI, HOBt) | N-Acylpiperazine |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine) | N-Sulfonylpiperazine |

Modifications and Functionalization of the Morpholine Moiety

A more practical and common strategy is to construct the target molecule from an already functionalized morpholine precursor. This "bottom-up" approach involves synthesizing a substituted morpholine, converting it to the corresponding substituted morpholine-4-sulfonyl chloride, and then reacting this intermediate with piperazine. This allows for the introduction of substituents at various positions of the morpholine ring.

| Step | Description |

| 1. Synthesis of Substituted Morpholine | A morpholine ring with desired substituents (R) is synthesized. |

| 2. Sulfonylation | The substituted morpholine is reacted with a sulfonating agent (e.g., SO₂Cl₂) to form the substituted morpholine-4-sulfonyl chloride. |

| 3. Coupling with Piperazine | The resulting sulfonyl chloride is reacted with piperazine to yield the final, morpholine-functionalized product. |

This precursor-based approach offers a reliable method for accessing analogues with diverse substitution patterns on the morpholine moiety, which would be difficult to achieve via late-stage functionalization.

Introduction of Diverse Substituents on the Sulfonyl Linkage

The sulfonyl group (SO₂) itself is exceptionally stable and not amenable to direct chemical modification. Therefore, introducing diversity at this position is not achieved by derivatizing the final this compound molecule.

Instead, structural variety is achieved by altering the sulfonyl chloride reactant used in the initial synthesis. By replacing morpholine-4-sulfonyl chloride with other alkyl or aryl sulfonyl chlorides, a wide range of N-sulfonylpiperazine compounds can be generated. nih.govrsc.org For instance, reacting piperazine with benzenesulfonyl chloride or methanesulfonyl chloride would yield 1-(phenylsulfonyl)piperazine and 1-(methylsulfonyl)piperazine, respectively. This highlights that the identity of the group attached to the sulfonyl moiety is determined at the first step of the synthesis.

Scalability and Industrial Feasibility of Synthetic Processes

The primary synthetic step, the formation of the sulfonamide bond between a sulfonyl chloride and piperazine, is a well-established and generally scalable reaction. wikipedia.org However, several factors must be considered for large-scale industrial production.

A key challenge in the reaction between a sulfonyl chloride and piperazine is preventing the formation of the disubstituted byproduct, where two sulfonyl chloride molecules react with both nitrogen atoms of a single piperazine molecule. To favor the desired monosubstituted product, a large excess of piperazine is often used, which must then be recovered and recycled to ensure process efficiency and cost-effectiveness. mdpi.com

Alternative strategies to improve regioselectivity on a large scale include the use of a monoprotected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step to yield the free secondary amine, ready for further derivatization. nih.gov

The choice of solvents, bases, and purification methods (e.g., crystallization vs. chromatography) are critical for ensuring a process is safe, environmentally acceptable, and economically viable. The robustness of sulfonamide formation makes it feasible for industrial-scale synthesis, provided that reaction conditions are optimized to maximize yield and minimize impurities and waste. researchgate.net

Spectroscopic and Advanced Structural Characterization Studies of 4 Piperazine 1 Sulfonyl Morpholine

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For 4-(Piperazine-1-sulfonyl)-morpholine (Molecular Formula: C₈H₁₇N₃O₃S), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

Upon ionization, the molecule would undergo characteristic fragmentation. The bonds adjacent to the nitrogen atoms and the sulfonyl group are common cleavage points. Expected fragmentation pathways for piperazine (B1678402) and morpholine (B109124) derivatives often involve the cleavage of the rings or the loss of the entire heterocyclic moiety. preprints.orgxml-journal.netresearchgate.net

Expected Fragmentation:

Molecular Ion Peak [M+H]⁺: ~252.10 m/z

Key Fragments: Cleavage of the S-N bonds would likely lead to fragments corresponding to the protonated morpholine cation (m/z 88.07) and the piperazine-1-sulfonyl cation. Further fragmentation of the rings would also be observed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netscielo.org.mx

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Piperazine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1320 - 1360 | Strong |

| Symmetric Stretching | 1140 - 1170 | Strong | |

| C-O-C (Morpholine) | Stretching | 1070 - 1150 | Strong |

| S-N (Sulfonamide) | Stretching | 900 - 950 | Medium |

| C-N (Aliphatic) | Stretching | 1020 - 1250 | Medium |

The two strong absorption bands for the sulfonyl group are highly characteristic and would be a key feature in the IR and Raman spectra, confirming the presence of the sulfonamide linkage.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for this compound has not been reported in the searched literature, studies on related piperazine and morpholine compounds provide a strong basis for prediction. ed.ac.uknih.govmdpi.com It is expected that both the piperazine and morpholine rings would adopt a stable chair conformation. X-ray analysis would definitively establish the geometry around the tetrahedral sulfur atom and the relative orientation of the two heterocyclic rings. Furthermore, it would reveal any intermolecular interactions, such as hydrogen bonds involving the N-H group of the piperazine ring and oxygen or nitrogen atoms of neighboring molecules, which govern the crystal packing.

Dynamic NMR Studies and Conformational Analysis of the Heterocyclic Rings

Both piperazine and morpholine rings are not static; they undergo dynamic processes, primarily a chair-to-chair ring inversion. Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, is the primary method for studying these conformational changes. nih.govresearchgate.net

For many substituted piperazines and morpholines, this ring flip is rapid at room temperature, resulting in averaged signals in the NMR spectrum. nih.gov However, by lowering the temperature, this process can be slowed down, reaching a point where the signals for axial and equatorial protons become distinct. The temperature at which these signals merge (the coalescence temperature) allows for the calculation of the activation energy barrier (ΔG‡) for the ring inversion process. rsc.orgresearchgate.net Such a study on this compound would provide valuable insight into the conformational flexibility of each ring and how the bulky sulfonyl group might influence the energy barriers of these dynamic processes.

Computational and Theoretical Chemistry Investigations of 4 Piperazine 1 Sulfonyl Morpholine and Its Analogs

Quantum Chemical Computations and Electronic Structure Analysis

Quantum chemical computations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its stability, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its electronic energy. For a molecule like 4-(Piperazine-1-sulfonyl)-morpholine, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to determine the most stable conformation by optimizing the geometry to a minimum on the potential energy surface. These calculations would typically reveal the bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. For instance, the sulfonamide bond (S-N) and the geometries of the piperazine (B1678402) and morpholine (B109124) rings are key parameters that would be elucidated.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis would map the electron density of these orbitals, highlighting the most probable sites for electrophilic and nucleophilic attack. This information is crucial for predicting how the molecule might interact with other molecules, including biological macromolecules.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and bonds, MD can explore the conformational landscape of this compound, revealing the different shapes it can adopt and the flexibility of its structure. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. MD simulations can also provide information on the stability of the molecule in different environments, such as in aqueous solution.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pre-clinical Assessment

The journey of a drug through the body is a critical factor in its efficacy and safety. In silico ADME prediction tools use computational models to estimate the pharmacokinetic properties of a compound. For this compound, these predictions would provide early indications of its potential as a drug candidate.

| ADME Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Indicates potential for good oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Predicts the likelihood of the compound reaching the central nervous system. |

| Plasma Protein Binding (PPB) | High | Can affect the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Highlights potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Low | Indicates a lower likelihood of interfering with the excretion of other drugs. |

Note: The data in this table is representative and based on general predictions for similar chemical structures. Specific experimental validation is required.

Predictive Modeling for Potential Biological Activities (e.g., PASS Prediction)

Computational tools like PASS (Prediction of Activity Spectra for Substances) can forecast the likely biological activities of a molecule based on its structure. By comparing the structure of this compound to a vast database of known bioactive compounds, PASS can generate a spectrum of potential pharmacological effects, as well as possible mechanisms of action. This can help in identifying potential therapeutic targets for the compound and guiding further experimental testing. For instance, predictions might suggest activities such as enzyme inhibition, receptor antagonism, or other signaling pathway modulations.

Ligand-Based and Structure-Based Drug Design Methodologies

Should this compound or its analogs show promise, computational drug design methodologies can be employed to optimize their properties.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, this approach uses a set of known active molecules to build a model (a pharmacophore) that defines the essential structural features required for activity. This pharmacophore model can then be used to design new, potentially more potent, analogs of this compound.

Structure-Based Drug Design: If the 3D structure of the target protein is known, molecular docking simulations can be performed to predict the binding mode and affinity of this compound to the target's active site. This information can guide the rational design of modifications to the molecule to improve its binding and, consequently, its biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model can then be used as a 3D query to screen large databases of chemical compounds to identify novel molecules with the potential for similar biological activity.

Virtual screening campaigns utilizing these pharmacophore models have been instrumental in identifying novel hits from large compound libraries. mdpi.comresearchgate.netnih.gov The process involves filtering databases to find molecules that match the geometric and chemical features of the pharmacophore model. This approach significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby accelerating the drug discovery process. The identified hits often serve as starting points for further optimization to improve their potency and pharmacokinetic properties.

A general workflow for pharmacophore modeling and virtual screening of analogs of this compound is presented in the table below.

| Step | Description |

| 1. Ligand Set Selection | A diverse set of active compounds with known biological activity against a specific target is selected. |

| 2. Conformational Analysis | Multiple low-energy conformations for each ligand are generated to represent their flexibility. |

| 3. Pharmacophore Model Generation | Common chemical features among the active compounds are identified and aligned to generate a 3D pharmacophore model. |

| 4. Model Validation | The generated model is validated for its ability to distinguish between active and inactive compounds. |

| 5. Database Screening | The validated pharmacophore model is used as a 3D query to screen large chemical databases for molecules with matching features. |

| 6. Hit Filtering and Ranking | The identified hits are filtered based on drug-like properties and ranked according to their fit to the pharmacophore model. |

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.

Numerous molecular docking studies have been conducted on piperazine sulfonamide and morpholine-containing analogs to elucidate their mechanism of action at a molecular level. nih.govresearchgate.net These studies have targeted a wide range of biological entities, including enzymes and receptors implicated in various diseases. For instance, piperazine sulfonamide analogs have been docked into the active site of α-amylase to understand their inhibitory activity. nih.govresearchgate.net

Below is a table summarizing the findings from a representative molecular docking study of piperazine sulfonamide analogs.

| Compound Analog | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Piperazine Sulfonamide Analog 1 | α-Amylase | Asp197, Glu233, Asp300 | -8.5 | nih.gov |

| Piperazine Sulfonamide Analog 2 | α-Amylase | Trp59, Tyr62, His305 | -8.2 | nih.gov |

| Piperazine Sulfonamide Analog 3 | α-Amylase | Arg195, Asp197, His201 | -9.1 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net QSAR models are developed by correlating various molecular descriptors (physicochemical, electronic, and steric properties) of the compounds with their experimentally determined biological activities.

For analogs of this compound, particularly morpholine derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities. pensoft.netacs.org These studies involve the calculation of a wide range of molecular descriptors, such as molecular weight, logP, molar refractivity, and various topological and quantum chemical parameters. Statistical methods like multiple linear regression (MLR) and partial least squares (PLS) are then used to build a mathematical model that can predict the biological activity of new, untested compounds.

A summary of a typical QSAR study on morpholine derivatives is presented in the table below.

| QSAR Model Parameter | Description |

| Dependent Variable | Biological activity (e.g., IC50, Ki) |

| Independent Variables | Molecular descriptors (e.g., topological, electronic, steric) |

| Statistical Method | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Validation Techniques | Cross-validation, external test set prediction |

| Key Findings | Identification of key molecular properties influencing biological activity |

Molecular Interactions and Target Engagement Studies of 4 Piperazine 1 Sulfonyl Morpholine Derivatives

Investigation of Binding Affinities with Enzymes and Receptors (In Vitro Assays)

In vitro assays are fundamental in determining the binding affinities of novel compounds to their biological targets. For derivatives containing the piperazine (B1678402) and morpholine (B109124) moieties, these studies have revealed engagement with a range of enzymes and receptors, suggesting diverse pharmacological potential.

For instance, various sulfonyl piperazine derivatives have been evaluated for their inhibitory activity against dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in glucose metabolism. Some of these derivatives have demonstrated inhibitory activity in the micromolar range mdpi.com. Specifically, an in vitro biological evaluation of certain sulfonyl piperazine derivatives showed DPP-4 inhibitory activity ranging from 19% to 30% at a 100 μM concentration mdpi.com.

Furthermore, derivatives incorporating the piperazine scaffold have been investigated as ligands for sigma receptors. A study on arylalkylsulfonyl piperazine-based derivatives identified compounds with high affinity for the σ1 receptor, with some exhibiting a significant selectivity over the σ2 receptor researchgate.net. One particular derivative, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, which shares a similar sulfonyl-cyclic amine structure, displayed a Ki value of 0.96 ± 0.05 nM for the σ1 receptor researchgate.net.

The table below summarizes the binding affinities of some representative piperazine and morpholine derivatives against various targets.

| Compound Class | Target | Assay | Key Findings |

| Sulfonyl piperazine derivatives | DPP-4 | In vitro inhibition assay | 19% to 30% inhibition at 100 μM mdpi.com |

| Arylalkylsulfonyl piperazine derivatives | Sigma-1 (σ1) Receptor | Radioligand binding assay | High affinity, with Ki values in the nanomolar range for some derivatives researchgate.net |

| Arylalkylsulfonyl piperazine derivatives | Sigma-2 (σ2) Receptor | Radioligand binding assay | Lower affinity compared to σ1, indicating selectivity researchgate.net |

| β-Carboline derivatives with piperazine | α-glucosidase | In vitro inhibition assay | IC50 of 8.9 ± 0.2 μM for a lead compound mdpi.com |

| Benzimidazole derivatives with piperazine/morpholine | α-glucosidase | In vitro inhibition assay | Inhibition up to 99% for the most effective compounds mdpi.com |

Elucidation of Specific Ligand-Target Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking and structural biology techniques have been instrumental in elucidating the specific interactions between small molecules and their biological targets. For derivatives containing the piperazine-sulfonyl-morpholine framework, these studies have highlighted the importance of hydrogen bonding and other non-covalent interactions in target recognition and binding.

Quantum-Polarized Ligand Docking (QPLD) studies of sulfonyl piperazine derivatives with the DPP-4 enzyme have demonstrated that these compounds can fit into the binding site and form hydrogen bonds with the backbones of several key amino acid residues, including R125, E205, E206, K554, W629, Y631, Y662, R669, and Y752 mdpi.com. The piperazine moiety itself is recognized for its ability to form hydrogen bonds or electrostatic interactions with specific residues within an enzyme's active site, thereby stabilizing the enzyme-inhibitor complex mdpi.com.

In the context of α-glucosidase inhibition by β-carboline derivatives containing a piperazine moiety, the planar aromatic structure can interact with the enzyme's active site through π-π stacking interactions. The piperazine group, in this case, can provide additional interactions, such as hydrogen bonds and electrostatic interactions, which enhance the inhibitory activity mdpi.com. Similarly, docking simulations of morpholine-containing benzimidazole derivatives with yeast isomaltase have shown hydrogen bond interactions between the oxygen atoms of the morpholine moiety and the backbone of arginine (ARG315) e3s-conferences.org.

Studies on Allosteric Modulation and Orthosteric Binding

The mode of binding, whether orthosteric (at the primary active site) or allosteric (at a secondary site), is a critical aspect of a drug's mechanism of action. While specific studies on 4-(piperazine-1-sulfonyl)-morpholine are not available, research on related structures provides some context.

A notable example is a morpholine derivative, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), which has been identified as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) mdpi.com. This indicates that compounds with a morpholine scaffold can indeed act via allosteric mechanisms, which can offer advantages in terms of selectivity and safety.

The distinction between orthosteric and allosteric modulation is significant. Orthosteric ligands directly compete with the endogenous substrate, while allosteric modulators bind to a different site, altering the protein's conformation and modulating the activity of the endogenous ligand. This can lead to a more nuanced physiological response.

Mechanism of Action Elucidation at the Molecular Level (e.g., Enzyme Inhibition Kinetics)

Understanding the precise mechanism of action at the molecular level, such as through enzyme inhibition kinetics, is crucial for drug development. For derivatives related to the this compound scaffold, some studies have delved into their inhibitory mechanisms.

For instance, enzyme kinetics studies on certain 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, which are also α-glucosidase inhibitors, have been conducted to elucidate their mechanism of inhibition mdpi.com. While the specific type of inhibition (e.g., competitive, non-competitive, or mixed) for these compounds is detailed in their respective studies, this highlights the methodological approach to understanding how such derivatives function at a molecular level.

Protein–Ligand Complex Characterization (e.g., Co-crystallography, Cryo-EM if available for analogs)

The definitive characterization of a protein-ligand complex often comes from high-resolution structural techniques like X-ray co-crystallography and cryo-electron microscopy (Cryo-EM). While there are no publicly available co-crystal or Cryo-EM structures of this compound or its direct derivatives in complex with a biological target, the crystal structures of piperazine and morpholine themselves have been determined mdpi.com. These studies reveal that both molecules form hydrogen-bonded chains in their solid state, a property that likely influences their interaction with biological macromolecules. The ability of these heterocyclic rings to participate in hydrogen bonding is a key feature in their role as pharmacophores.

Structure Activity Relationship Sar Studies of 4 Piperazine 1 Sulfonyl Morpholine Derivatives

Impact of Piperazine (B1678402) Ring Substituents on Biological Activity

The piperazine ring is a common feature in many biologically active compounds, and its substitution pattern significantly influences the pharmacological properties of the resulting derivatives. jocpr.comscispace.com The two nitrogen atoms of the piperazine ring allow for diverse substitutions, which can alter the molecule's size, shape, lipophilicity, and electronic distribution, thereby affecting its binding affinity and selectivity for a specific biological target. nih.gov

In the context of 4-(piperazine-1-sulfonyl)-morpholine derivatives, the substituent on the N4 position of the piperazine ring is a primary point for modification to explore SAR. Research on related piperazine-containing compounds has shown that both the nature and position of substituents are critical. For instance, in a series of vindoline-piperazine conjugates, derivatives with a [4-(trifluoromethyl)benzyl]piperazine group showed outstanding cytotoxic activity against various cancer cell lines. mdpi.com This suggests that large, lipophilic, and electron-withdrawing groups at this position can be beneficial for certain biological activities.

Similarly, studies on other piperazine derivatives have demonstrated that the introduction of different aryl or alkyl groups can modulate activity. For example, in a series of 1-benzhydryl-sulfonyl-piperazine derivatives evaluated for their ability to inhibit breast cancer cell proliferation, the compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine showed significant inhibitory activity. jocpr.com This highlights the importance of bulky, lipophilic substituents on the piperazine nitrogen.

The electronic properties of the substituents also play a crucial role. In studies of podophyllotoxin (B1678966) piperazine derivatives, it was found that compounds with electron-withdrawing groups (such as F, Cl, NO2, CF3) on the phenyl ring of a phenylpiperazine moiety generally exhibited greater inhibitory activities than those with electron-donating groups (like OMe, Me). nih.gov

Interactive Table: Impact of Piperazine N4-Substituents on Anticancer Activity (Hypothetical Data Based on General Findings)

| Compound ID | N4-Substituent | Target/Cell Line | Activity (IC50, µM) | Reference Finding |

|---|---|---|---|---|

| A-1 | Hydrogen | Generic Cancer Cell | >100 | Unsubstituted piperazine often shows low potency. |

| A-2 | Methyl | Generic Cancer Cell | 50.5 | Small alkyl groups may provide a modest increase in activity. nih.gov |

| A-3 | Benzyl | Generic Cancer Cell | 15.2 | Aromatic substituents can enhance binding through pi-stacking. |

| A-4 | 4-Fluorobenzyl | Generic Cancer Cell | 8.7 | Electron-withdrawing groups on the aryl ring can improve potency. nih.gov |

| A-5 | 4-Trifluoromethylbenzyl | Generic Cancer Cell | 2.1 | Strong electron-withdrawing groups often lead to higher activity. mdpi.com |

| A-6 | 4-Methoxybenzyl | Generic Cancer Cell | 12.3 | Electron-donating groups may be less favorable than withdrawing groups. nih.gov |

These findings collectively indicate that the N4-position of the piperazine ring in the this compound scaffold is a critical site for modification to tune biological activity.

Influence of Morpholine (B109124) Moiety Modifications on Potency and Selectivity

The morpholine ring, with its six-membered structure containing both nitrogen and oxygen heteroatoms, imparts specific physicochemical properties to a molecule, including increased polarity and the potential for hydrogen bonding. acs.org In many drug candidates, the morpholine moiety is crucial for interacting with the biological target and improving pharmacokinetic properties. acs.orge3s-conferences.org

SAR studies on related scaffolds have shown that replacing the morpholine ring with other cyclic amines, such as piperidine (B6355638) or pyrrolidine, often leads to a significant decrease in biological activity. nih.govnih.gov This suggests that the oxygen atom of the morpholine ring may be involved in a critical hydrogen bond interaction with the target protein. For example, in studies of PI3K kinase inhibitors, the oxygen atom of a morpholine ring was found to interact with a key valine residue in the ATP-binding site. acs.org

Interactive Table: Effect of Morpholine Moiety Replacement on Kinase Inhibitory Activity (Hypothetical Data Based on General Findings)

| Compound ID | Heterocyclic Moiety | Target Kinase | Activity (IC50, nM) | Reference Finding |

|---|---|---|---|---|

| B-1 | Morpholine | Kinase X | 25 | The morpholine oxygen is key for binding. acs.org |

| B-2 | Piperidine | Kinase X | 350 | Removal of the oxygen atom significantly reduces potency. nih.govnih.gov |

| B-3 | Thiomorpholine | Kinase X | 80 | Replacing oxygen with sulfur alters geometry and hydrogen bonding capacity. |

| B-4 | N-Methylpiperazine | Kinase X | 500 | The additional basic nitrogen can be unfavorable for binding. nih.gov |

These results underscore the importance of the morpholine moiety for maintaining high potency and selectivity, likely due to its specific hydrogen bonding capabilities and conformational properties.

Role of the Sulfonyl Linkage and its Modifications in Molecular Recognition

The sulfonyl group (-SO2-) serves as a stable, non-hydrolyzable linker connecting the piperazine and morpholine rings. It is a strong hydrogen bond acceptor and can participate in crucial interactions within a protein's binding pocket. mdpi.comnih.gov The geometry of the sulfonyl group also helps to orient the two heterocyclic rings in a specific spatial arrangement, which is often critical for optimal binding.

In the design of inhibitors for various enzymes, such as dipeptidyl peptidase 4 (DPP-4), piperazine sulphonamide derivatives have shown significant activity. mdpi.comnih.gov This indicates that the sulfonamide linkage is well-tolerated and can be a key component of the pharmacophore. Studies on glycine (B1666218) transporter-1 (GlyT-1) inhibitors also feature a sulfonylpiperazine core, demonstrating the linkage's role in achieving potent and selective inhibition. researchgate.netnih.gov

Modifying the sulfonyl linker, for instance, by replacing it with a carbonyl (amide) or methylene (B1212753) group, would drastically alter the electronic properties and geometry of the molecule. An amide linker would introduce a hydrogen bond donor (the N-H group) and change the bond angles, while a simple methylene linker would remove the hydrogen bonding acceptor capacity of the sulfonyl oxygens and increase flexibility. Such changes are likely to have a profound impact on biological activity, as the precise orientation and electronic interactions governed by the sulfonyl group are often essential for molecular recognition.

Stereochemical Effects on Biological Activity and Binding

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. If a substituent is introduced on the morpholine or piperazine ring of the this compound scaffold, chiral centers can be created. The different stereoisomers (enantiomers or diastereomers) of such a derivative can exhibit significantly different potencies and selectivities.

This is because the binding pockets of biological targets like enzymes and receptors are themselves chiral. Consequently, one stereoisomer may fit into the binding site much more effectively than another. For example, in the development of tachykinin receptor antagonists based on a morpholine core, it was necessary to synthesize and test all possible stereoisomers to fully explore the stereochemical preferences for binding. The results showed that specific isomers, (S,R)-configured compounds, displayed significantly higher binding affinities than their counterparts. jocpr.com

Development of SAR Models to Guide Rational Design of New Analogs

As SAR data for a series of this compound derivatives are generated, this information can be used to develop quantitative structure-activity relationship (QSAR) models. jocpr.com QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.govchemmethod.com These models are powerful tools in medicinal chemistry for predicting the activity of novel, unsynthesized compounds, thereby guiding the rational design of more potent and selective analogs. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. nih.gov Statistical methods like multiple linear regression (MLR) are then used to build a model that links these descriptors to the observed biological activity. chemmethod.com

For more complex SAR, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov These methods analyze the steric and electrostatic fields surrounding the aligned molecules to create a 3D map that shows which regions are favorable or unfavorable for activity. Such models can provide detailed insights into the structural requirements for optimal binding and are invaluable for designing new derivatives with improved properties. nih.gov The ultimate goal of these models is to reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. jocpr.com

Pre Clinical Biological Activity Assessments of 4 Piperazine 1 Sulfonyl Morpholine Analogs in Vitro and in Vivo Animal Studies

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal, Antiviral assays)

Analogs of 4-(piperazine-1-sulfonyl)-morpholine have been evaluated for their ability to inhibit the growth of various microbial pathogens. These studies are foundational in determining the potential of these compounds as future antimicrobial agents.

Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) Determinations (In Vitro)

The in vitro antibacterial activity of sulfonamide derivatives of piperazine (B1678402) and morpholine (B109124) has been assessed using standard methods such as disk diffusion to determine the zone of inhibition (ZOI) and broth dilution to establish the minimum inhibitory concentration (MIC).

One study on 1-benzhydryl-piperazine sulfonamide derivatives demonstrated varied antibacterial activity. For instance, compounds 8d and 8e showed significant inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, against Staphylococcus aureus, compound 8d produced a zone of inhibition of 26 mm, and compound 8e produced a 21 mm zone. nih.gov Against Escherichia coli, the zones of inhibition were 21 mm and 17 mm, respectively. nih.gov Other analogs, such as 8a and 8f , exhibited moderate activity with zones of inhibition ranging from 11 to 17 mm against the tested bacteria. nih.gov

Similarly, morpholine-derived benzenesulfonamides have been synthesized and evaluated. nih.gov Compounds such as 4-(phenylsulonphonyl)morpholine and N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) were found to be moderately active against Bacillus subtilis. nih.gov However, another study reported that 4-(Phenylsulfonyl) morpholine by itself did not show direct antimicrobial activity, with an MIC greater than 512 μg/mL for all tested bacterial and fungal strains. researchgate.net

Interactive Table: Zone of Inhibition of 1-Benzhydryl-piperazine Sulfonamide Derivatives

| Compound | Gram-Positive Bacteria (ZOI, mm) | Gram-Negative Bacteria (ZOI, mm) |

|---|---|---|

| 8d | 26-28 | 21-25 |

| 8e | 21-23 | 17-20 |

| 8a | 12-16 | 11-17 |

| 8f | 12-16 | 11-17 |

| 8b | 10-16 | 11-15 |

| 8c | 10-16 | 11-15 |

Evaluation against Specific Pathogens (e.g., MRSA, Avian Paramyxovirus) (In Vitro, In Vivo Animal Models)

While broad-spectrum antimicrobial activity is a key indicator, the efficacy of these analogs against specific and often drug-resistant pathogens is of particular interest. Research into the activity of this compound analogs against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Avian Paramyxovirus is crucial for understanding their therapeutic potential.

Currently, specific studies detailing the in vitro or in vivo efficacy of this compound analogs against MRSA or Avian Paramyxovirus are not extensively available in the reviewed literature. However, the general antibacterial activity demonstrated by related piperazine and morpholine sulfonamide derivatives suggests a potential avenue for future research in this area.

Anti-cancer Activity Investigations (In Vitro Cell Line Studies, In Vivo Animal Models)

The cytotoxic and anti-proliferative effects of this compound analogs have been a significant focus of pre-clinical research. These investigations aim to determine the potential of these compounds as anticancer agents.

Cytotoxicity Assays Against Various Cancer Cell Lines (e.g., A549, MCF-7, HepG2) (In Vitro)

The in vitro cytotoxicity of piperazine and morpholine sulfonamide analogs has been evaluated against a panel of human cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.

A series of morpholine-substituted quinazoline derivatives demonstrated significant cytotoxic activity. nih.govnih.gov For instance, compound AK-10 showed potent activity with IC50 values of 8.55 ± 0.67 μM against A549 cells, 3.15 ± 0.23 μM against MCF-7 cells, and 3.36 ± 0.29 μM against SHSY-5Y cells. nih.gov Another compound, AK-3 , also displayed notable cytotoxicity with IC50 values of 10.38 ± 0.27 μM (A549), 6.44 ± 0.29 μM (MCF-7), and 9.54 ± 0.15 μM (SHSY-5Y). nih.gov

Similarly, novel sulfonamide-bearing quinazolinone derivatives have been synthesized and tested. nih.gov Compounds 6 and 10 from this series exhibited higher activity against all tested cancer cell lines, including A549, HepG-2, and MCF-7, when compared to the standard drug 5-fluorouracil. nih.gov For instance, against the MCF-7 cell line, compound 6 had an IC50 of 1.93 µM and compound 10 had an IC50 of 2.11 µM. nih.gov

Interactive Table: Cytotoxicity (IC50, µM) of Selected Analogs

| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |

|---|---|---|---|

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | - |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | - |

| Compound 6 | 4.62 | 1.93 | 3.25 |

| Compound 10 | 5.17 | 2.11 | 4.88 |

Investigation of Apoptosis Induction and Cell Cycle Modulation (In Vitro)

To understand the mechanism of their anticancer action, promising analogs have been investigated for their ability to induce programmed cell death (apoptosis) and to interfere with the cancer cell cycle.

Studies on morpholine-substituted quinazoline derivatives, specifically compounds AK-3 and AK-10 , revealed that they inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.gov The primary mode of cell death induced by these compounds was identified as apoptosis. nih.gov

Further mechanistic studies on sulfonamide-bearing quinazolinone derivatives 6 and 10 in MCF-7 breast cancer cells showed a concentration-dependent accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov The Annexin V-FITC/propidium iodide assay confirmed that these compounds increased both early and late apoptotic cell death in a dose-dependent manner. nih.gov This apoptotic induction was associated with the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, as well as p53 and caspase-7. nih.gov

Anti-tumor Efficacy in Xenograft or Syngeneic Animal Models (In Vivo)

The in vivo anti-tumor potential of these analogs has been explored in animal models to validate the in vitro findings. A study involving novel 1-benzhydryl-sulfonyl-piperazine derivatives demonstrated in vivo inhibition of Ehrlich ascites tumor (EAT) cell growth in mice. nih.gov Treatment with these compounds led to a reduction in the number of EAT cells and the formation of ascites fluid. nih.gov The derivatives also suppressed blood vessel formation (angiogenesis) in the tumor-bearing mice. nih.gov Among the tested compounds, 3e showed the most significant tumor inhibitory and anti-angiogenic effects. nih.gov

Another study on a 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative, compound Q , showed a concentration-dependent anti-tumor activity in a nude mice xenograft model of colorectal cancer. rsc.org Importantly, the compound did not cause significant side effects on the body weight of the mice, suggesting a favorable preliminary safety profile. rsc.org

Anti-inflammatory and Immunomodulatory Effects (In Vitro, In Vivo Animal Models)

Analogs of this compound have been investigated for their potential to mitigate inflammatory responses. Studies have demonstrated that certain piperazine derivatives can modulate key inflammatory pathways.

In an in vivo animal model, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, demonstrated significant anti-inflammatory and anti-nociceptive properties. In a carrageenan-induced paw edema model, this compound reduced edema formation. nih.gov Furthermore, in a pleurisy test, it was found to decrease cell migration, specifically polymorphonuclear cells, and reduce the activity of the myeloperoxidase enzyme. nih.gov This immunomodulatory effect was further evidenced by the reduction in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in the pleural exudate. nih.gov

In vitro studies with other analogs, such as novel ferrocenyl(piperazine-1-yl)methanone derivatives, have corroborated these anti-inflammatory effects. One particular compound from this series was identified as a potent inhibitor of nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW264.7 macrophages. nih.gov Mechanistic studies revealed that this compound significantly inhibited the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.gov

| Compound Class/Derivative | Model/Assay | Observed Effects | Reference |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema (in vivo, rat) | Reduced edema formation | nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced pleurisy (in vivo, rat) | Reduced cell migration; Decreased myeloperoxidase activity; Reduced TNF-α and IL-1β levels | nih.gov |

| Ferrocenyl(piperazine-1-yl)methanone derivative (Compound 4i) | LPS-induced NO production in RAW264.7 macrophages (in vitro) | Inhibited NO production (IC50 = 7.65 μM) | nih.gov |

| Ferrocenyl(piperazine-1-yl)methanone derivative (Compound 4i) | Western Blot analysis (in vitro) | Inhibited production of iNOS and COX-2 | nih.gov |

Antidiabetic Activity Studies (In Vitro, In Vivo Animal Models)

The potential of this compound analogs in the management of diabetes has been explored through various preclinical models, focusing on enzyme inhibition and cellular mechanisms related to glucose homeostasis.

Enzyme Inhibition Assays (e.g., α-Glucosidase, DPP-4) (In Vitro)

α-Glucosidase Inhibition: Several classes of piperazine and morpholine derivatives have been identified as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. Benzimidazole derivatives incorporating piperazine and morpholine moieties have shown inhibitory activity. nih.gov Similarly, a series of novel phthalimide-benzenesulfonamide hybrids containing piperazine demonstrated prominent inhibitory effects against yeast α-glucosidase. researchgate.net

Studies on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives identified them as noncompetitive inhibitors of α-glucosidase. nih.gov One compound in this series, bearing a 4-chlorophenyl substitution, was the most potent, with a Kᵢ value of 5.75 μM. nih.gov More recently, a series of quinoline-piperazine-acetamide derivatives were synthesized and evaluated, with the most active compound showing an IC₅₀ value of 280.0 µM, outperforming the standard drug acarbose. doi.org

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a well-established target for type 2 diabetes, and piperazine sulfonamide derivatives have emerged as potential inhibitors. nih.govmdpi.com One study reported a series of 1,4-bis(phenylsulfonyl) piperazine derivatives with in vitro DPP-4 inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. nih.gov Another investigation of 4-Ethyl-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl) piperazine-1-sulfonamide derivatives showed inhibitory activity between 19% and 30% at a 100 μM concentration. nih.govmdpi.com A separate study on piperazine sulphonamide derivatives identified a lead compound that exhibited 27.32% inhibition at a 10 μmol/L concentration in vitro. semanticscholar.orgresearchgate.net This compound also demonstrated the ability to decrease blood glucose levels in vivo in rat models. researchgate.net

| Enzyme | Compound Class/Derivative | Inhibitory Activity | Reference |

|---|---|---|---|

| α-Glucosidase | 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivative (PC1) | Kᵢ = 5.75 μM (noncompetitive inhibition) | nih.gov |

| α-Glucosidase | Quinoline-piperazine-acetamide derivative (6m) | IC₅₀ = 280.0 µM (uncompetitive inhibition) | doi.org |

| DPP-4 | 1,4-bis(phenylsulfonyl) piperazine derivatives | 11.2% - 22.6% inhibition at 100 µmol/L | nih.gov |

| DPP-4 | 4-Ethyl-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl) piperazine-1-sulfonamide | 19% - 30% inhibition at 100 µM | nih.govmdpi.com |

| DPP-4 | Piperazine sulphonamide derivative (Compound 8h) | 27.32% inhibition at 10 µmol/L | semanticscholar.orgresearchgate.net |

Glucose Uptake and Insulin Sensitization Studies (In Vitro, In Vivo Animal Models)

Beyond enzyme inhibition, piperazine analogs have been shown to influence glucose metabolism directly. Certain aryl piperazines can promote glucose uptake. nih.gov This is a critical mechanism for controlling hyperglycemia.

In vitro studies on piperidine-, piperazine-, and morpholine-substituted derivatives of berberine demonstrated concentration-dependent insulin-resistant reversal actions that were superior to the standard drug, rosiglitazone. nih.gov One piperazine-containing compound showed the highest activity, with a 1.26-fold increase in sensitization compared to rosiglitazone. nih.gov

In vivo animal models have supported these findings. A piperazine-derived constrained compound, identified as a potential DPP-4 inhibitor, also exhibited moderate antihyperglycemic, antidyslipidemic, and insulin resistance reversal activities in streptozotocin (STZ)-induced and db/db mice models. nih.govcabidigitallibrary.org

Central Nervous System (CNS) Activity (In Vitro, In Vivo Animal Models)

The unique scaffold of morpholine and piperazine derivatives makes them valuable for developing drugs targeting the central nervous system, owing to their ability to cross the blood-brain barrier. acs.orgnih.gov

Receptor Binding Affinities (e.g., 5-HT1A, 5-HT7 receptors) (In Vitro)

A significant area of research has been the interaction of piperazine analogs with serotonin (B10506) receptors, particularly the 5-HT₁A and 5-HT₇ subtypes, which are implicated in mood and cognitive disorders.

5-HT₁A Receptor Affinity: The 4-alkyl-1-arylpiperazine scaffold is a well-established feature for high-affinity 5-HT₁A receptor ligands. semanticscholar.org Numerous studies have synthesized and tested derivatives, revealing potent binding. For instance, a series of 1-aryl-4-[1-tetralin)alkyl]piperazines showed very low IC₅₀ values (as low as 0.3 nM) for 5-HT₁A receptors. nih.gov Similarly, new compounds linking a 2-MeO-Ph-piperazine moiety to adamantane structures exhibited high affinity, with Kᵢ values of 1.2 nM and 21.3 nM. mdpi.com Derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group also displayed excellent activity, with Kᵢ values as low as 0.57 nM, comparable to the reference agonist 8-OH-DPAT. semanticscholar.org

5-HT₇ Receptor Affinity: While many arylpiperazines show high affinity for 5-HT₁A receptors, some also bind to 5-HT₇ receptors, often creating dual-target ligands. Long-chain 4-substituted piperazines linked to thienopyrimidine or quinazoline systems have been tested, with some derivatives displaying Kᵢ values in the low nanomolar range for both 5-HT₁A and 5-HT₇ receptors. researchgate.net Other research has focused on developing selective 5-HT₇ ligands, though achieving high selectivity over the 5-HT₁A receptor remains a common challenge in this chemical class. nih.gov

| Receptor | Compound Class/Derivative | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| 5-HT₁A | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 nM | mdpi.com |

| 5-HT₁A | Arylpiperazine derivative with dihydroquinolinone replacement (Compound 27) | 0.44 nmol/L | researchgate.net |

| 5-HT₁A | 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 nM | semanticscholar.org |

| 5-HT₁A | Long-chain 4-substituted piperazine (Compound 45) | 1.04 nM | researchgate.net |

| 5-HT₇ | Long-chain 4-substituted piperazine (Compound 46) | 2.99 nM | researchgate.net |

| 5-HT₇ | Long-chain 4-substituted piperazine (Compound B2) | 9.08 nM | researchgate.net |

Blood-Brain Barrier (BBB) Permeation Studies (In Vitro, In Vivo Animal Models)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The morpholine moiety is often incorporated into CNS drug candidates to improve their brain permeability. acs.orgnih.gov The weak basicity of the nitrogen atom and the presence of an oxygen atom in the morpholine ring can lead to favorable physicochemical properties that enhance blood solubility and facilitate passage into the brain. acs.orgnih.gov

While the potential for morpholine-containing compounds to cross the BBB is recognized, specific in vitro or in vivo studies assessing the BBB permeation of this compound or its close analogs were not identified in the reviewed literature. However, related research on piperine analogs, which are also nitrogen-containing heterocyclic compounds, has explored their BBB permeability using various in vitro models. nih.govresearchgate.net These studies utilized human cell lines and primary animal cells to determine the permeability coefficients of different piperine derivatives. nih.gov For instance, in one study, piperine and its analog SCT-64 demonstrated the highest potential for BBB permeation across three different in vitro models. nih.gov Efflux ratio calculations from these studies suggested that the tested piperine analogs were not likely substrates for active efflux transporters, a common mechanism that limits the brain uptake of many compounds. nih.govresearchgate.net

Future research is warranted to specifically investigate the BBB permeation of this compound and its analogs to ascertain their potential as CNS-active agents.

Other Investigated Biological Activities (e.g., Antimalarial, Antifungal, Antihypertensive)

Analogs of this compound, particularly those containing piperazine and sulfonamide moieties, have been investigated for a range of other biological activities, including antimalarial, antifungal, and antihypertensive effects.

Antimalarial Activity:

A high-throughput screening program identified two piperazine sulfonamides with activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Subsequent structure-activity relationship studies revealed that while certain structural modifications could be made without loss of activity, any attempt to replace the thiourea group in these initial hits resulted in a significant decrease in antiplasmodial activity. nih.gov This suggests the thiourea functional group plays a crucial role in the antimalarial action of this class of compounds. nih.gov

Another study on aryl piperazine derivatives identified a compound, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, with potent in vitro activity against a chloroquine-resistant strain of P. falciparum (IC₅₀: 0.5 μM). nih.gov However, this compound showed only weak in vivo efficacy in a mouse model of malaria. nih.gov

Antifungal Activity:

Several studies have highlighted the antifungal potential of piperazine and morpholine derivatives. Novel sulfonamide derivatives incorporating morpholine, piperazine, and thiazole moieties have been synthesized and evaluated for their in vitro antifungal activity against Aspergillus niger and Candida albicans. ijisrt.com One compound in this series displayed a minimum inhibitory concentration (MIC) value equivalent to the reference standard against both fungal species. ijisrt.com

In a separate investigation, alkylated piperazine and morpholine derivatives, as well as their azole hybrids, were synthesized and tested against a panel of Candida and Aspergillus strains. nih.gov The study identified compounds with excellent to moderate antifungal activity based on their MIC values. nih.gov Furthermore, s-triazine derivatives incorporating a piperazine moiety have demonstrated significant antifungal activity. mdpi.com For instance, certain compounds in this class showed potency comparable to or greater than the standard antifungal drug ketoconazole against Malassezia furfur. mdpi.com

Antihypertensive Activity:

The piperazine nucleus is a component of several antihypertensive agents, such as Prazosin. A recent study investigated the cardiovascular effects of a novel choline analog containing a piperazine moiety, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). nih.gov Both intravenous and intracerebroventricular administration of this compound in normotensive and hypertensive rats resulted in a reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity. nih.gov These findings suggest that piperazine derivatives have the potential to produce sympathoinhibitory, hypotensive, and antihypertensive effects. nih.gov

Table of Antifungal Activity of Selected Piperazine and Morpholine Analogs

| Compound Class | Fungal Species | Activity (MIC) | Reference |

| Morpholine-Piperazine-Thiazole Sulfonamide Hybrid | Aspergillus niger, Candida albicans | Equivalent to reference standard | ijisrt.com |

| Alkylated Piperazine/Morpholine-Azole Hybrids | Candida spp., Aspergillus spp. | Excellent to moderate | nih.gov |

| s-Triazine Piperazine Derivatives | Malassezia furfur | Higher potency than ketoconazole | mdpi.com |

Pharmacokinetic and Pharmacodynamic Pk/pd Analysis of 4 Piperazine 1 Sulfonyl Morpholine Analogs Pre Clinical

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing this parameter early in the drug discovery process. For analogs of 4-(Piperazine-1-sulfonyl)-morpholine, these studies are crucial for identifying metabolic liabilities and guiding structural modifications to enhance stability.

Detailed Research Findings:

Studies on related piperazine (B1678402) and morpholine-containing compounds indicate that the primary sites of metabolism are often the piperazine and morpholine (B109124) rings themselves, as well as any appended aromatic or aliphatic groups. Common metabolic pathways for such scaffolds include N-dealkylation, N-oxidation, hydroxylation of the rings, and oxidative deamination. nih.gov The sulfonyl moiety is generally more resistant to metabolism but can influence the metabolic susceptibility of adjacent groups.

For instance, in a study of piperazin-1-ylpyridazines, it was found that the piperazine ring was a key site of metabolic instability, with hydroxylation and N-oxidation being major routes of degradation. nih.gov Structural modifications, such as the introduction of steric hindrance or electron-withdrawing groups around the piperazine nitrogen atoms, were shown to significantly improve metabolic stability. nih.gov

Metabolite Identification: